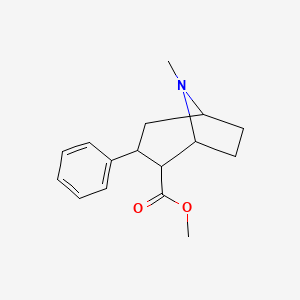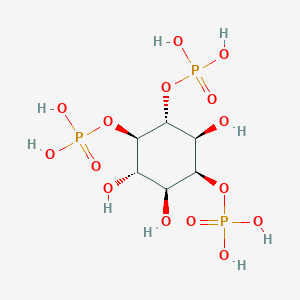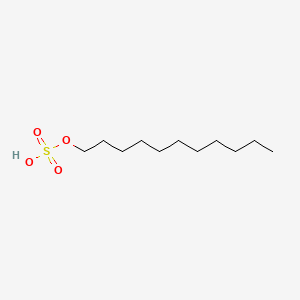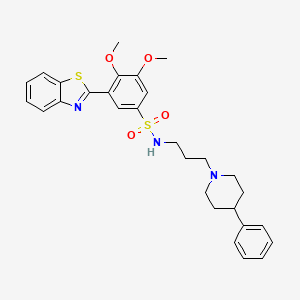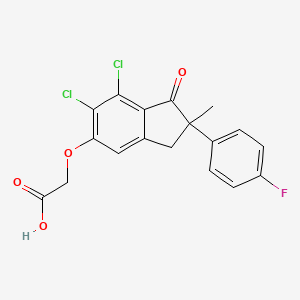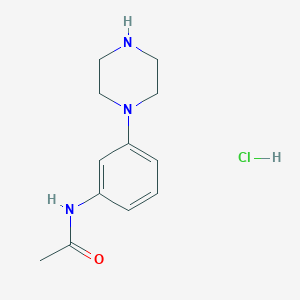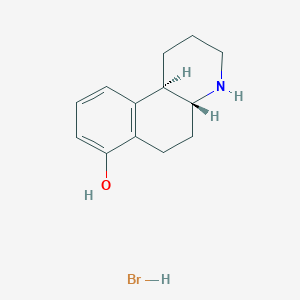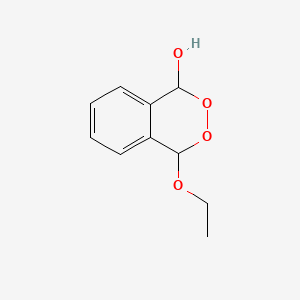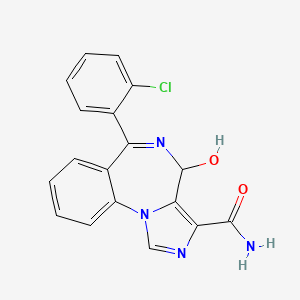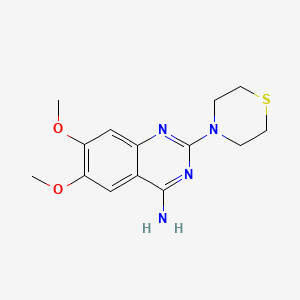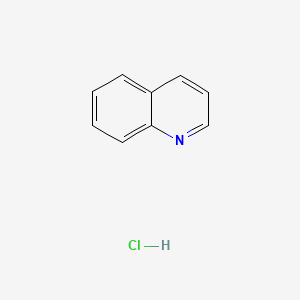
キノリン塩酸塩
概要
説明
Quinoline hydrochloride is a heterocyclic aromatic organic compound with the chemical formula C9H7N·HCl. It is a derivative of quinoline, which consists of a benzene ring fused with a pyridine ring. Quinoline hydrochloride is a colorless to pale yellow crystalline solid that is soluble in water and alcohol. It has a wide range of applications in various fields, including medicinal chemistry, organic synthesis, and industrial chemistry.
科学的研究の応用
Quinoline hydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Quinoline derivatives are studied for their biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Quinoline hydrochloride and its derivatives are investigated for their potential as therapeutic agents for diseases such as malaria, tuberculosis, and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
Quinoline hydrochloride, like its related compounds quinine and quinidine, primarily targets the malaria parasite Plasmodium falciparum . It is used as an antimalarial drug . Quinoline derivatives have also shown potential as antibacterial, antifungal, anti-virulence, antiviral, and anti-parasitic agents .
Mode of Action
The theorized mechanism of action for quinine and related anti-malarial drugs, including quinoline hydrochloride, is that these drugs are toxic to the malaria parasite. Specifically, the drugs interfere with the parasite’s ability to break down and digest hemoglobin . Quinoline derivatives have been shown to exhibit high and selective activity attained through different mechanisms of action .
Biochemical Pathways
Quinoline hydrochloride and its related compounds affect the biochemical pathways of the malaria parasite, inhibiting its ability to break down and digest hemoglobin . This disruption of the parasite’s normal biochemical processes leads to its death .
Pharmacokinetics
Related compounds like quinine are used parenterally to treat life-threatening infections caused by chloroquine-resistant plasmodium falciparum malaria
Result of Action
The primary result of the action of quinoline hydrochloride is the death of the malaria parasite, leading to the resolution of the malaria infection . Quinoline derivatives have also been shown to have antibacterial, antifungal, anti-virulent, antiviral, and anti-parasitic activities .
Action Environment
The action of quinoline hydrochloride can be influenced by various environmental factors. For instance, the pH of the environment can affect the bactericidal activity of quinoline derivatives . Additionally, the synthesis of quinoline derivatives can be influenced by various factors, including the use of microwave, clay or other catalysts, one-pot reaction, solvent-free reaction conditions, and the use of ionic liquids .
Safety and Hazards
将来の方向性
Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge .
生化学分析
Biochemical Properties
Quinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication . Additionally, quinoline hydrochloride can bind to the heme group in hemoglobin, disrupting the parasite’s ability to detoxify heme, which is crucial for its survival . These interactions highlight the compound’s potential as an antimicrobial and antimalarial agent.
Cellular Effects
Quinoline hydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in murine models of allergic asthma, quinoline hydrochloride significantly reduced the expression of proinflammatory cytokines and chemokines, as well as the recruitment of immune cells to the lungs . This indicates its potential anti-inflammatory effects. Furthermore, quinoline hydrochloride has been shown to reduce cellular metabolism by targeting mitochondrial oxidative phosphorylation complexes .
Molecular Mechanism
The molecular mechanism of quinoline hydrochloride involves several key interactions at the molecular level. It exerts its effects by binding to specific biomolecules, inhibiting or activating enzymes, and altering gene expression. For instance, quinoline hydrochloride inhibits the activity of DNA gyrase and topoisomerase IV by binding to their active sites, preventing the supercoiling and replication of bacterial DNA . Additionally, it disrupts the detoxification of heme in malaria parasites by binding to the heme group, leading to the accumulation of toxic heme and parasite death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quinoline hydrochloride can change over time. The compound’s stability and degradation are important factors to consider. Quinoline hydrochloride has been found to be relatively stable under standard laboratory conditions, but it can degrade when exposed to light and air . Long-term studies have shown that quinoline hydrochloride can have sustained effects on cellular function, such as reducing inflammation and metabolic activity over extended periods .
Dosage Effects in Animal Models
The effects of quinoline hydrochloride vary with different dosages in animal models. Studies have shown that at lower doses, the compound can effectively reduce inflammation and bacterial growth without causing significant toxicity . At higher doses, quinoline hydrochloride can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Quinoline hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, the compound is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of quinoline hydrochloride within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins . Once inside the cell, quinoline hydrochloride can accumulate in specific compartments, such as the mitochondria, where it exerts its effects on cellular metabolism . The distribution of the compound within tissues can also influence its therapeutic efficacy and potential side effects.
Subcellular Localization
Quinoline hydrochloride’s subcellular localization plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, quinoline hydrochloride has been shown to localize to the mitochondria, where it affects oxidative phosphorylation and cellular metabolism . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
Quinoline hydrochloride can be synthesized through several methods. One common method is the Skraup synthesis, which involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The reaction proceeds through the formation of a dihydroquinoline intermediate, which is then oxidized to quinoline. The quinoline is then treated with hydrochloric acid to form quinoline hydrochloride.
Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst. The resulting quinoline is then converted to quinoline hydrochloride by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of quinoline hydrochloride typically involves the Skraup synthesis due to its high yield and scalability. The reaction is carried out in large reactors with precise control of temperature and reaction conditions to ensure consistent product quality. The crude quinoline is purified through distillation and recrystallization before being converted to quinoline hydrochloride by treatment with hydrochloric acid.
化学反応の分析
Types of Reactions
Quinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: Quinoline hydrochloride can be oxidized to quinoline N-oxide using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: It can be reduced to 1,2,3,4-tetrahydroquinoline using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Quinoline hydrochloride can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, to form various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent such as tetrahydrofuran.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfuric acid, and halogenation with halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Quinoline N-oxide.
Reduction: 1,2,3,4-Tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives, such as 4-nitroquinoline, 6-sulfoquinoline, and 2-chloroquinoline.
類似化合物との比較
Quinoline hydrochloride can be compared with other similar compounds, such as isoquinoline, quinazoline, and quinoxaline. These compounds share a similar heterocyclic structure but differ in the position and nature of the nitrogen atom(s) in the ring system.
Isoquinoline: Has the nitrogen atom in the second position of the ring system.
Quinazoline: Contains two nitrogen atoms at the first and third positions of the ring system.
Quinoxaline: Contains two nitrogen atoms at the first and fourth positions of the ring system.
Quinoline hydrochloride is unique due to its specific structure and the wide range of chemical reactions it can undergo, making it a versatile compound in various fields of research and industry.
特性
IUPAC Name |
quinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N.ClH/c1-2-6-9-8(4-1)5-3-7-10-9;/h1-7H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXRWZBTVAZNSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
91-22-5 (Parent) | |
| Record name | Quinoline, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5060192 | |
| Record name | Quinolinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
530-64-3 | |
| Record name | Quinoline, hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530643 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Quinolinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5060192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.719 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BU-224 acts as an agonist at imidazoline receptors, particularly the I2 subtype, which are involved in regulating carbohydrate metabolism. [, ] This interaction ultimately leads to a decrease in blood glucose levels.
A: While structurally similar to the I2-imidazoline receptor antagonist BU-224, N,N'-(ethane-1,2-dyyil)bis(quinoline-2-carboxamide) demonstrates agonist activity at both I1 and I2-imidazoline receptors. [, ] Further research is needed to fully elucidate its mechanism of action and the individual contributions of each receptor subtype to its hypoglycemic effects.
A: NLCPQ-1 acts as a bioreductive agent, preferentially affecting hypoxic tumor cells. It exhibits weak DNA binding and enhances the cytotoxicity of chemotherapeutic agents like cisplatin and melphalan. [, ] Mechanistic studies suggest that NLCPQ-1 potentiates chemotherapy by inducing DNA damage, inhibiting DNA, RNA, and protein synthesis, delaying cell cycle progression, and potentially suppressing DNA repair mechanisms.
ANone: The molecular formula of quinoline hydrochloride is C9H8ClN.
ANone: The molecular weight of quinoline hydrochloride is 163.61 g/mol.
A: The presence of a 4-aminopyridine fragment in the structure of quinoline derivatives plays a crucial role in their acetylcholinesterase inhibitory activity. [] Modifications to this core structure, such as the introduction of steric substituents, can significantly affect the compound's binding affinity and selectivity for the enzyme.
A: Studies with NLCPQ-1 suggest that weak DNA binding, potentially influenced by lipophilicity, contributes to its enhanced radiosensitizing activity compared to strongly DNA-binding analogs. [, ] Further research is needed to fully understand the relationship between lipophilicity, DNA binding, and radiosensitizing efficacy within this class of compounds.
A: Yes, studies in a rat model of alloxan-induced diabetes mellitus demonstrated significant reductions in blood glucose levels following oral administration of N,N'-(ethane-1,2-dyyil)bis(quinoline-2-carboxamide). [, ] Further research is warranted to determine its efficacy and safety profile in other animal models and potentially in humans.
A: In acute toxicity studies, N,N'-(ethane-1,2-dyyil)bis(quinoline-2-carboxamide) exhibited moderate toxicity when administered intraperitoneally (LD50 = 10.005 mg/kg) and low toxicity when administered orally (LD50 = 633.45 mg/kg) in rats. [] Further research is needed to determine its long-term safety profile and potential for adverse effects.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


